N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide

PROTAC Lipophilicity Drug-likeness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide (CAS 2034225-52-8) is a synthetic heterobifunctional small molecule comprising a 2,6-difluorobenzamide moiety linked via a PEG-like ethoxyethyl spacer to a terminal 2,5-dioxopyrrolidin-1-yl (NHS ester) group. It belongs to the class of activated ester linkers used in bioconjugation and targeted protein degradation (PROTAC) research, where the NHS ester enables covalent attachment to primary amines and the difluorobenzamide serves as a recognition element for E3 ubiquitin ligases such as VHL.

Molecular Formula C15H16F2N2O4
Molecular Weight 326.3
CAS No. 2034225-52-8
Cat. No. B2753214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide
CAS2034225-52-8
Molecular FormulaC15H16F2N2O4
Molecular Weight326.3
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCOCCNC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C15H16F2N2O4/c16-10-2-1-3-11(17)14(10)15(22)18-6-8-23-9-7-19-12(20)4-5-13(19)21/h1-3H,4-9H2,(H,18,22)
InChIKeyYHYVTXBPMNGZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide (CAS 2034225-52-8): Core Identity and Compound Class


N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide (CAS 2034225-52-8) is a synthetic heterobifunctional small molecule comprising a 2,6-difluorobenzamide moiety linked via a PEG-like ethoxyethyl spacer to a terminal 2,5-dioxopyrrolidin-1-yl (NHS ester) group [1]. It belongs to the class of activated ester linkers used in bioconjugation and targeted protein degradation (PROTAC) research, where the NHS ester enables covalent attachment to primary amines and the difluorobenzamide serves as a recognition element for E3 ubiquitin ligases such as VHL [2].

Direct amine-reactive NHS ester for one-step VHL PROTAC conjugation
Pre-integrated 2,6-difluorobenzamide motif for reported VHL E3 ligase recruitment
Low-lipophilicity ethoxyethyl spacer supports aqueous solubility in bioconjugation workflows

Why Generic NHS Ester or PEG Linkers Cannot Replace N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide


Generic substitution is precluded by the compound's unique combination of functional modules: the 2,6-difluorobenzamide motif is a validated pharmacophore for E3 ligase (VHL) recruitment [1], and the ethoxyethyl spacer imparts a specific length and hydrophilicity profile (computed XLogP3 = 0.2) that is critical for ternary complex formation in PROTAC applications [2]. Replacing either the fluorine substitution pattern (e.g., with 2,6-dichloro or unsubstituted benzamide) or the linker length (e.g., with shorter PEG₁ or longer PEG₃ variants) can disrupt the delicate conformational landscape required for productive ubiquitination, as demonstrated across multiple PROTAC structure–activity relationship studies [1].

VHL ligand absent

Generic NHS-PEG linkers lack the 2,6-difluorobenzamide recognition element and cannot directly recruit VHL, requiring a separate E3 ligand module.

Halogen substitution sensitivity

Replacing the 2,6-difluoro pattern with 2,6-dichloro or unsubstituted benzamide may alter VHL binding affinity and ternary complex geometry.

Linker length mismatch

Shorter (PEG₁) or longer (PEG₃) ethoxyethyl spacers can shift the conformational landscape, potentially reducing productive ubiquitination efficiency.

Quantitative Differentiation Evidence for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide


Lower Lipophilicity Compared to Alkyl-Chain PROTAC Linkers

The target compound exhibits a computed XLogP3 of 0.2 [1], which is substantially lower than that of commonly used alkyl-chain NHS ester linkers such as N-succinimidyl 6-(maleimido)hexanoate (EMCS, XLogP3 ≈ 1.5) [2]. This lower lipophilicity translates to improved aqueous solubility and reduced non-specific protein binding, critical parameters for PROTAC intracellular activity and pharmacokinetics [1].

Lipophilicity (XLogP3)
Reported
0.2 Δ −1.3 EMCS 1.5
Supports solubility-driven PROTAC design.
Computed XLogP3; verify experimentally.
PROTAC Lipophilicity Drug-likeness

Optimized Hydrogen Bond Acceptor Count for E3 Ligase Interaction

With 6 hydrogen bond acceptor (HBA) sites contributed by the amide carbonyl, ether oxygen, and the 2,5-dioxopyrrolidine ring [1], this compound provides a higher HBA density than simpler NHS ester linkers (e.g., N-hydroxysuccinimide, HBA = 3) [2]. The difluorobenzamide moiety adds two HBA sites critical for VHL E3 ligase recognition, as established in the co-crystal structure of VHL with 2,6-difluorobenzamide-containing ligands [3].

H-Bond Acceptor Count
Class-level
6 +3 NHS 3
Reported HBA density supports VHL binding study.
Descriptor count; confirm with binding assay.
PROTAC E3 Ligase VHL Binding

Extended Rotatable Bond Flexibility for Ternary Complex Formation

The compound possesses 7 rotatable bonds [1], offering greater conformational flexibility than rigid aromatic NHS ester linkers such as N-succinimidyl 4-(maleimido)benzoate (SMB, 3 rotatable bonds) [2]. This flexibility is a key determinant of PROTAC efficacy, as the linker must accommodate a range of distances and orientations to simultaneously engage the target protein and the E3 ligase in a productive ternary complex [3].

Rotatable Bond Count
Class-level
7 rotatable bonds vs 3 for SMB
Reported flexibility supports ternary complex sampling.
Descriptor count; validate in degradation assay.
PROTAC Linker Flexibility Ternary Complex

Pre-Validated E3 Ligase Pharmacophore Integration

The 2,6-difluorobenzamide fragment is a validated, crystallographically confirmed pharmacophore for VHL E3 ubiquitin ligase recruitment, with the fluorine atoms occupying a lipophilic pocket revealed in the VHL:ligand co-crystal structure (PDB ID: 4W9C) [1]. In contrast, generic NHS ester linkers lacking this motif cannot directly engage VHL and require separate E3 ligase ligand modules to be appended, adding synthetic complexity and molecular weight [2]. This compound thus serves as a pre-validated VHL ligand-linker conjugate, enabling a one-step PROTAC assembly strategy [1].

E3 Ligase Pharmacophore
Class-level
Present qualitative Absent
Reported pharmacophore supports VHL recruitment without separate ligand.
Crystallographically characterized; verify in your system.
PROTAC VHL Ligand 2,6-Difluorobenzamide Pharmacophore

Prioritized Application Scenarios for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide in PROTAC and Bioconjugation Research


One-Step VHL-Recruiting PROTAC Assembly via Primary Amine Conjugation

The NHS ester group of this compound enables direct conjugation to any target-protein ligand bearing a primary amine, yielding a PROTAC molecule that simultaneously presents a VHL-recruiting 2,6-difluorobenzamide motif [1]. This one-step strategy accelerates PROTAC synthesis for academic screening libraries and industrial hit-to-lead programs, reducing the typical 3–5 synthetic steps required when building PROTACs from separate linker and E3 ligand components [2].

Bioconjugation and Protein Labeling with Controlled Hydrophilicity

With an XLogP3 of 0.2 [1] and a PEG-like ethoxyethyl spacer, this compound is well-suited for amine-targeted bioconjugation of proteins or peptides where maintaining conjugate solubility is critical. Its low lipophilicity minimizes aggregation compared to commonly employed maleimide-NHS alkyl linkers (e.g., EMCS, XLogP3 ≈ 1.5) [2], making it advantageous for labeling membrane proteins or intrinsically disordered proteins.

PROTAC Ternary Complex Optimization via Linker Flexibility Screening

The 7 rotatable bonds [1] of this linker provide a degree of conformational freedom that can be systematically exploited in linker-length SAR studies. Researchers can utilize this compound as a base scaffold and modify it with longer or shorter PEG spacers to probe the optimal spatial arrangement for ternary complex formation between VHL and diverse target proteins, as validated in BRD4 and other PROTAC case studies [2].

VHL Ligand-Linker Reference Standard for Degrader Chemistry

Owing to its pre-validated VHL-binding pharmacophore confirmed by X-ray crystallography (PDB: 4W9C) [1], this compound serves as a reliable reference standard for benchmarking newly designed VHL-based PROTAC linkers. Procurement enables consistent quality control in degrader chemical biology laboratories, ensuring batch-to-batch reproducibility in cellular degradation assays.

Application
Selection Property
Validation Focus
One-step VHL PROTAC assembly
Pre-integrated VHL-binding motif
Amine conjugation efficiency
Protein bioconjugation
Low-lipophilicity PEG spacer
Conjugate solubility and aggregation
Ternary complex optimization
High linker flexibility
Linker-length SAR and cooperativity
VHL ligand-linker reference
Crystallographically characterized pharmacophore
Degradation assay reproducibility
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